![molecular formula C10H10N2O6 B2462374 Ethyl 3-methyl-2,6-dinitrobenzoate CAS No. 103041-13-0](/img/structure/B2462374.png)
Ethyl 3-methyl-2,6-dinitrobenzoate
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Overview
Description
Ethyl 3-Methyl-2,6-dinitrobenzoate is a chemical compound with the CAS Number: 103041-13-0 . It has a molecular weight of 254.2 . The compound is a white to tan solid .
Physical And Chemical Properties Analysis
Ethyl 3-Methyl-2,6-dinitrobenzoate is a white to tan solid . The storage temperature is room temperature .Scientific Research Applications
Crystal Structure Studies
Studies on similar compounds, such as ethyl 3,5-dinitrobenzoate, have contributed to understanding crystal structures. Hughes and Trotter (1971) analyzed the crystal structure of ethyl 3,5-dinitrobenzoate, revealing insights into bond distances and angles, which are crucial for understanding molecular interactions and properties (Hughes & Trotter, 1971).
Chemical Synthesis
Ethyl dinitrobenzoates play a role in the synthesis of various chemical compounds. For instance, Ya. et al. (2017) synthesized derivatives of 3,4,5-trimethoxybenzoic acid, including ethyl 2,6 trimethoxybenzoates, demonstrating their use in creating new chemical entities (Ya., Zh., & Olimova, 2017).
Reaction Mechanisms
Ethyl dinitrobenzoates are used to study various chemical reaction mechanisms. Matsumura, Ariga, and Tohda (1979) explored the nucleophilic reactions of dinitro-pyridone derivatives with ethyl sodioacetoacetate, providing valuable insights into reaction pathways and transformations (Matsumura, Ariga, & Tohda, 1979).
Antifungal Properties
Lehtonen, Summers, and Carter (1972) studied the antifungal properties of ethyl 4-bromo-3,5-dinitrobenzoate, highlighting its potential as a fungicide (Lehtonen, Summers, & Carter, 1972).
Pharmaceutical Research
Davinder Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, demonstrating their potential use in pharmaceutical products (Kumar, 2012).
Environmental Transformations
Hallas and Alexander (1983) investigated the microbial transformation of dinitrobenzoates, including ethyl 3,5-dinitrobenzoate, in sewage effluent, providing insights into the environmental fate of these compounds (Hallas & Alexander, 1983).
Mechanism of Action
Target of Action
Ethyl 3-methyl-2,6-dinitrobenzoate primarily targets Candida species , including Candida albicans, Candida krusei, and Candida tropicalis . These are yeast-like fungi that can cause infections in humans, particularly in immunocompromised individuals .
Mode of Action
The compound interacts with its targets by affecting the fungal cell membrane . It exhibits a multitarget antifungal mechanism of action , involving various cellular processes . One of the key interactions is the interference in the synthesis of ergosterol , a major component of the fungal cell membrane .
Biochemical Pathways
The affected biochemical pathway primarily involves the synthesis of ergosterol . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. By interfering with its synthesis, Ethyl 3-methyl-2,6-dinitrobenzoate disrupts the normal functioning of the cell membrane, leading to cell death .
Result of Action
As a result of its action, Ethyl 3-methyl-2,6-dinitrobenzoate exhibits potent antifungal activity against Candida species . It has been found to be particularly effective against Candida albicans, Candida krusei, and Candida tropicalis .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-methyl-2,6-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPLYIKOQVCSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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